1,4-Dihydro-6-nitroquinoxaline-2,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

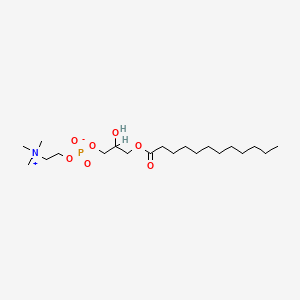

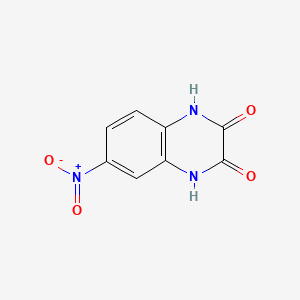

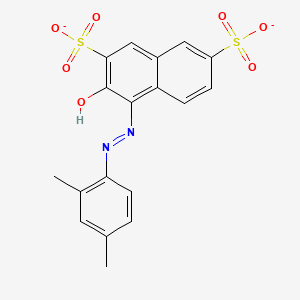

1,4-Dihydro-6-nitroquinoxaline-2,3-dione, also known by synonyms such as 6-Nitro-1,4-dihydroquinoxaline-2,3-dione , is a chemical compound with the molecular formula C₈H₅N₃O₄ . It appears as a light yellow to yellow to orange powder or crystal . This compound belongs to the class of quinoxalines , which are heterocyclic compounds containing a quinoxaline ring system.

Molecular Structure Analysis

The molecular structure of 1,4-Dihydro-6-nitroquinoxaline-2,3-dione consists of a quinoxaline ring with a nitro group (NO₂) and a carbonyl group (C=O) at specific positions. The compound’s empirical formula is C₈H₆N₂O₂ , and its molecular weight is 207.15 g/mol .

Physical And Chemical Properties Analysis

Scientific Research Applications

Anti-Cancer & Anti-Proliferative Activity

6-Nitroquinoxaline-2,3-diol derivatives have been studied for their potential anti-cancer properties. These compounds can interfere with various cellular processes, including DNA replication and repair, which are crucial in cancer cell proliferation . The nitro group, in particular, is thought to play a role in the cytotoxicity against cancer cells.

Anti-Microbial Activity

The quinoxaline moiety is known to possess significant anti-microbial activity. 6-Nitroquinoxaline-2,3-diol derivatives can act against a broad spectrum of microorganisms by disrupting their DNA synthesis or damaging the cell membrane .

Anti-Convulsant Activity

Quinoxaline derivatives have been evaluated for their anti-convulsant effects. The nitro group on the quinoxaline ring may enhance the interaction with neuronal receptors, potentially leading to the suppression of seizure activity .

Anti-Tuberculosis Activity

Tuberculosis (TB) remains a major global health challenge, and new drugs are constantly being sought. 6-Nitroquinoxaline-2,3-diol derivatives have shown promise in inhibiting the growth of Mycobacterium tuberculosis, the bacteria responsible for TB .

Anti-Malarial Activity

Quinoxaline compounds have a history of being explored for anti-malarial activity. The structural complexity of 6-nitroquinoxaline-2,3-diol provides a platform for interaction with the plasmodium parasite, offering potential as a treatment for malaria .

D-Amino Acid Oxidase (DAAO) Inhibition

DAAO inhibitors are sought for their therapeutic potential in various neurological disorders. 6-Nitroquinoxaline-2,3-diol derivatives have been prepared and evaluated, showing inhibitory activities that could be beneficial in the treatment of diseases like schizophrenia .

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 6-Nitroquinoxaline-2,3-diol, also known as 6-Nitro-1,4-dihydroquinoxaline-2,3-dione or 1,4-Dihydro-6-nitroquinoxaline-2,3-dione, is the α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)-type glutamate receptors (AMPARs) . AMPARs are a subtype of glutamate-gated ion channels that mediate most fast excitatory synaptic transmission .

Mode of Action

6-Nitroquinoxaline-2,3-diol acts as a competitive antagonist of the AMPA/kainate receptor .

Biochemical Pathways

The compound’s action on AMPA receptors affects the excitatory synaptic transmission pathway . By blocking the AMPA receptors, it inhibits the rapid responses to synaptically released glutamate, which is a critical neurotransmitter in the central nervous system .

Result of Action

By acting as a competitive antagonist at AMPA receptors, 6-Nitroquinoxaline-2,3-diol can modulate synaptic transmission in the central nervous system . This modulation can influence various neurological processes and has potential implications for the treatment of conditions like epilepsy and neurodegenerative diseases .

properties

IUPAC Name |

6-nitro-1,4-dihydroquinoxaline-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O4/c12-7-8(13)10-6-3-4(11(14)15)1-2-5(6)9-7/h1-3H,(H,9,12)(H,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYMLSFWVYNAKAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)C(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dihydro-6-nitroquinoxaline-2,3-dione | |

CAS RN |

2379-56-8 |

Source

|

| Record name | 1,4-Dihydro-6-nitroquinoxaline-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How is 6-nitro-1,4-dihydroquinoxaline-2,3-dione synthesized?

A2: 6-Nitro-1,4-dihydroquinoxaline-2,3-dione can be synthesized from o-phenylenediamine and diethyl oxalate. The process involves cyclization and nitration to yield the target compound. This method has been reported to achieve a 79% overall yield [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Tert-butyl-5-[(4-ethoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1228291.png)

![7-[4-[[[(4-Bromophenyl)-oxomethyl]amino]-sulfanylidenemethyl]-1-piperazinyl]-1-ethyl-6-fluoro-4-oxo-3-quinolinecarboxylic acid](/img/structure/B1228292.png)

![1-(1-Adamantyl)-2-[(1-oxido-2-pyridin-1-iumyl)thio]ethanone](/img/structure/B1228295.png)

![3-Diphenylphosphoryl-7-(diphenylphosphorylmethyl)-6-methyl-4-oxatricyclo[4.3.0.03,7]nonane](/img/structure/B1228297.png)

![2-Amino-4-(4-bromophenyl)-5-oxo-1,4-dihydro[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B1228298.png)